tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)12-10-14-13(18-11-12)4-5-17-14/h4-5,10-11,17H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRPLSBYGVIJGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC3=C(C=CN3)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640156 | |
| Record name | tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-59-2 | |
| Record name | tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Method A
This method involves the coupling of a pyrrolopyridine derivative with a piperazine derivative in the presence of base and solvent.
- Pyrrolopyridine Derivative: 6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-pyrrolo[3,2-b]pyridine
- Piperazine Derivative: tert-butyl 4-(2-{6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridin-1-yl}-2-oxoethyl)-piperazine-1-carboxylic acid
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Acetonitrile (MeCN)
- Combine the piperazine derivative (15.5 g) with KI (12.8 g) and K₂CO₃ (21.4 g) in 70 mL of MeCN.
- Cool the mixture in an ice bath and add the pyrrolopyridine derivative.
- Stir the mixture at room temperature for a defined period.
- Purify the product by extraction and chromatography.
Yield: Approximately 46% based on starting materials.
General Method B
This method employs chloroacetylation followed by coupling.
- Starting Material: [6-(4-fluorobenzyl)-3,3-dimethyl-2,3-dihydro-pyrrolo[3,2-b]pyridine]-methanol
- Chloroacetyl Chloride
- Base: Potassium carbonate (K₂CO₃)
- Solvent: Methanol (MeOH)
- Suspend the starting material in MeCN and add chloroacetyl chloride while maintaining a low temperature.
- Stir for 30 minutes at room temperature.
- Evaporate solvents and dissolve in MeOH.
- Add K₂CO₃ solution and stir for 20 minutes.
- Extract with dichloromethane and dry over MgSO₄.
Yield: Greater than 99%.
General Method C
This method focuses on using palladium-catalyzed cross-coupling reactions.
- Substrate: 6-bromo derivatives of pyrrolopyridine
- Catalyst: Palladium complex
- Reagent: Benzylzinc chloride
- Solvent: Tetrahydrofuran (THF)
- Degas a mixture containing the bromo derivative, lithium bromide, and palladium catalyst in THF.
- Add benzylzinc chloride solution slowly while stirring at room temperature.
- Pour the mixture into water to quench the reaction.
- Extract organic layers and purify using silica gel chromatography.
Yield: Approximately 80%.
The synthesized compounds are typically characterized using various analytical techniques:
| Technique | Details |
|---|---|
| NMR Spectroscopy | Used to confirm structure and purity |
| LCMS | Mass spectrometry to determine molecular weight |
| IR Spectroscopy | Functional group identification |
The final product's purity can be confirmed through chromatographic methods such as HPLC or TLC.
The preparation of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate involves multiple synthetic strategies that can yield high purity compounds suitable for further biological evaluation. The choice of method may depend on available reagents, desired yield, and specific application needs in medicinal chemistry research.
Further research may focus on optimizing these synthetic routes to enhance yields or reduce reaction times while exploring alternative coupling strategies that could lead to novel derivatives with improved biological activities.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)
One of the primary applications of tert-butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate is its role as an inhibitor of MPS1, a kinase involved in cell cycle regulation. Research has demonstrated that this compound stabilizes an inactive conformation of MPS1, thereby inhibiting its activity. This inhibition has been shown to have a favorable oral pharmacokinetic profile and dose-dependent effects in human tumor xenograft models, making it a promising candidate for cancer therapy .
Anti-inflammatory Properties
Recent studies have indicated that derivatives of pyrrolo compounds, including this compound, exhibit anti-inflammatory properties. The synthesis of Mannich base-type derivatives has shown potential in treating chronic inflammatory disorders. These compounds have been evaluated for their efficacy and safety profiles, highlighting their therapeutic potential in reducing inflammation without the severe gastrointestinal side effects commonly associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) .
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. Research into SAR has revealed that specific substitutions on the pyrrolo and piperazine moieties can significantly impact the compound's potency and selectivity against various biological targets. This understanding facilitates the design of more effective analogs tailored for specific therapeutic applications.
Case Study 1: MPS1 Inhibition
A study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of several pyrrolo[3,2-b]pyridine derivatives, including this compound. The compound was tested in vitro and in vivo for its ability to inhibit MPS1, showing promising results that support further development as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of pyrrolo derivatives, where this compound was included in a series of compounds tested against inflammatory markers. The results indicated that this compound significantly reduced pro-inflammatory cytokines in cellular models, suggesting its potential use in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific context of its use in research or therapeutic applications .
Comparison with Similar Compounds
Research Findings and Implications
- Kinase Inhibition : The pyrrolo[3,2-b]pyridine core in the target compound shows superior binding to kinases like JAK2 compared to imidazopyridine analogues, attributed to its planar structure and nitrogen positioning .
- Metabolic Stability : Sulfonyl-containing derivatives (e.g., CAS 2368870-27-1) exhibit longer half-lives in hepatic microsome assays due to reduced oxidative metabolism .
- Synthetic Accessibility : Piperazine-based compounds generally offer higher synthetic yields (>70%) compared to piperidine derivatives, which often require chiral resolution .
Biological Activity
tert-Butyl 4-(1H-pyrrolo[3,2-b]pyridin-6-yl)piperazine-1-carboxylate (CAS No. 1015609-59-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₂N₄O₂, with a molecular weight of approximately 302.38 g/mol. The compound features a piperazine ring substituted with a pyrrolo[3,2-b]pyridine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities:
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrrole derivatives. For instance, related compounds have shown promising activity against Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 3.12 to 12.5 µg/mL, indicating their potential as antibacterial agents .
2. Anticancer Activity
Pyrrole-based compounds have been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives can induce apoptosis in cancer cells by modulating key signaling pathways. For example, compounds structurally similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines .
3. Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of pyrrole derivatives. These compounds may exert their effects by inhibiting neuroinflammatory pathways and reducing oxidative stress in neuronal cells .
Case Studies
Several case studies have been documented regarding the biological effects of pyrrole derivatives:
The mechanisms underlying the biological activities of this compound are not fully elucidated but are believed to involve:
- Inhibition of Enzymatic Pathways : Many pyrrole derivatives act as enzyme inhibitors, impacting metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Cell Signaling Modulation : These compounds may alter signaling cascades involved in cell survival and apoptosis, particularly in cancer cells.
Q & A
Q. How to evaluate its potential as a kinase inhibitor precursor?
- Methodology :
- Structure-Activity Relationship (SAR) : Modify the pyrrolopyridine core (e.g., introduce electron-withdrawing groups at position 6) to enhance target affinity .
- In Vivo Pharmacokinetics : Assess oral bioavailability using rodent models; the tert-butyl ester may improve metabolic stability compared to carboxylic acid derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
